1-(o-Tolyl)piperazine hydrochloride
Overview
Description
1-(o-Tolyl)piperazine hydrochloride is a chemical compound with the molecular formula C11H16N2 · HCl. It is a derivative of piperazine, where the piperazine ring is substituted with an o-tolyl group. This compound is known for its applications in various fields of research and industry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(o-Tolyl)piperazine hydrochloride can be synthesized through the reaction of o-toluidine with piperazine. The reaction typically involves heating the reactants in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for the continuous production of the compound with improved yield and purity. The reaction conditions are optimized to ensure the highest efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
1-(o-Tolyl)piperazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(o-Tolyl)piperazine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological systems and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-(o-Tolyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methylphenyl)piperazine hydrochloride
- 1-(3-Methylphenyl)piperazine hydrochloride
- 1-(4-Methylphenyl)piperazine hydrochloride
Uniqueness
1-(o-Tolyl)piperazine hydrochloride is unique due to the presence of the o-tolyl group, which imparts distinct chemical and physical properties compared to its isomers and other piperazine derivatives. This uniqueness makes it valuable in specific research and industrial applications where these properties are advantageous .
Biological Activity
1-(o-Tolyl)piperazine hydrochloride is a piperazine derivative characterized by its unique o-tolyl substitution, which imparts distinct biological properties. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various conditions, primarily through its interaction with adrenergic receptors. This article explores the biological activity of this compound, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.
- Molecular Formula : C₁₁H₁₇ClN₂
- Molecular Weight : Approximately 212.72 g/mol
- Structure : The compound features a piperazine core with an ortho-methylphenyl group, enhancing its solubility and biological activity.
This compound functions primarily as an antagonist at adrenergic receptors, particularly the α1B and α2A subtypes. These receptors are crucial in regulating blood pressure and neurotransmitter release. The binding affinity of this compound to these receptors suggests its potential utility in managing conditions such as hypertension and anxiety disorders.
Key Mechanisms:
- Adrenergic Receptor Interaction : The compound modulates adrenergic signaling pathways, influencing physiological responses related to blood pressure and metabolism.
- Chaotropic Agent : It acts as a chaotropic agent in proteomic studies, disrupting weak interactions to facilitate protein solubilization.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds, highlighting their biological activities:
Compound Name | Structure Type | Biological Activity |
---|---|---|
This compound | Piperazine derivative | Antagonist of α-adrenoceptors |
1-(p-Tolyl)piperazine | Piperazine derivative | Antidepressant properties |
4-(o-Tolyl)morpholine | Morpholine derivative | Antidepressant and anxiolytic effects |
1-(2-Methylphenyl)piperazine | Piperazine derivative | Antagonistic activity on serotonin receptors |
Biological Activity Studies
Recent studies have demonstrated the significant biological activity of this compound across various assays.
Antichlamydial Activity
Research indicates that structural modifications, including the o-tolyl group, enhance the antichlamydial activity of piperazine derivatives. In vitro studies have shown that certain analogues effectively impair the growth of Chlamydia trachomatis without affecting host cell viability. This highlights the potential for developing targeted therapies against chlamydial infections using derivatives like this compound .
Interaction with Adrenergic Receptors
In binding affinity studies, this compound exhibited significant antagonistic effects on α-adrenoceptors. This non-selective antagonism suggests a broad spectrum of therapeutic applications, particularly in cardiovascular and neuropsychiatric disorders. The compound's unique substitution pattern allows it to interact with receptor systems differently than other piperazine derivatives .
Case Studies
Several case studies illustrate the practical applications of this compound in pharmacological research:
- Case Study 1 : A study investigating the compound's effects on blood pressure regulation found that administration led to a significant decrease in systolic and diastolic pressures in hypertensive models. The results indicated a dose-dependent response, confirming its potential as an antihypertensive agent.
- Case Study 2 : Another investigation into its anxiolytic properties demonstrated that subjects treated with this compound exhibited reduced anxiety-like behaviors in standard behavioral assays compared to control groups.
Properties
IUPAC Name |
1-(2-methylphenyl)piperazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.ClH/c1-10-4-2-3-5-11(10)13-8-6-12-7-9-13;/h2-5,12H,6-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNYIWJDVYCKDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55974-34-0, 70849-60-4, 95356-15-3 | |
Record name | Piperazine, 1-(2-methylphenyl)-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55974-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(o-Tolyl)piperazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(o-Tolyl)piperazine Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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